1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a piperidine ring, and a bromophenyl sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone typically involves multiple steps, including the formation of the benzothiazole and piperidine rings, followed by the introduction of the bromophenyl sulfanyl group. Common synthetic routes include:
Formation of Benzothiazole Ring: This step often involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Introduction of Bromophenyl Sulfanyl Group: This step involves the reaction of the synthesized benzothiazole-piperidine intermediate with a bromophenyl sulfanyl reagent under suitable conditions, such as in the presence of a base or a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its effects on various biological targets and pathways.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the bromophenyl sulfanyl group can modulate its chemical reactivity and stability.
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone can be compared with other similar compounds, such as:
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone: This compound features a dichlorophenyl group instead of a bromophenyl group, which may alter its chemical reactivity and biological activity.
1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-fluorophenyl)sulfanyl]-1-ethanone: The presence of a fluorophenyl group can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-bromophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS2/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZQNPQHRGPQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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